
4-(2-Methoxyethoxy)butanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethoxy)butanethioamide is an organic compound with the molecular formula C7H15NO2S. It contains 26 atoms, including 15 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its thioamide functional group, which plays a crucial role in various chemical and biological processes.
Vorbereitungsmethoden
The synthesis of 4-(2-Methoxyethoxy)butanethioamide typically involves the use of sulfuration agents. Thioamides are generally prepared by reacting amides with sulfur sources under specific conditions. One common method involves the reaction of an amide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom . Industrial production methods may vary, but they often follow similar principles, focusing on the efficiency and scalability of the reaction.
Analyse Chemischer Reaktionen
4-(2-Methoxyethoxy)butanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioamide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The thioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethoxy)butanethioamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The thioamide group can mimic the amide bond in peptides, making it useful in the study of protein structure and function.
Medicine: Thioamides are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethoxy)butanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in protein structure and function, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyethoxy)butanethioamide can be compared with other thioamide-containing compounds, such as:
Prothionamide: Used as an antitubercular agent.
Closthioamide: Known for its antibiotic properties.
Cycasthioamide: Found in certain plants and studied for its biological activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of thioamides in various fields.
Eigenschaften
Molekularformel |
C7H15NO2S |
|---|---|
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
4-(2-methoxyethoxy)butanethioamide |
InChI |
InChI=1S/C7H15NO2S/c1-9-5-6-10-4-2-3-7(8)11/h2-6H2,1H3,(H2,8,11) |
InChI-Schlüssel |
KNQDDUMKDPAIEW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)
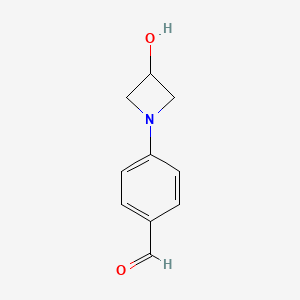
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
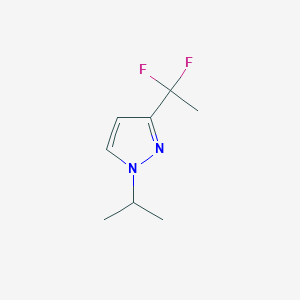
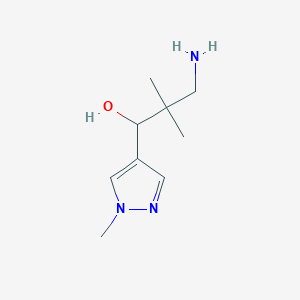

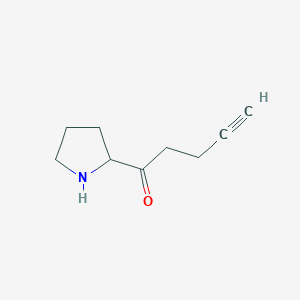
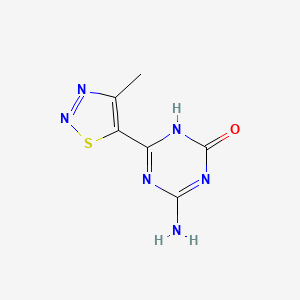

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-YL)phenyl]ethan-1-one](/img/structure/B13161983.png)

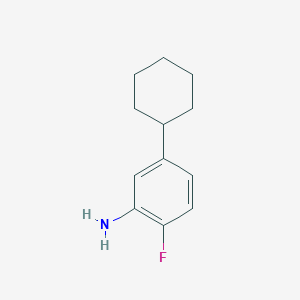
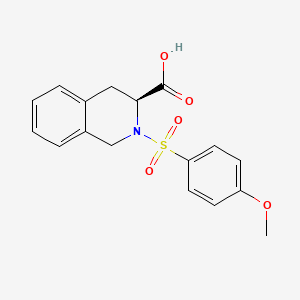
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B13162017.png)
